Welcome to the BenchChem Online Store!
molecular formula C12H16O2 B8773987 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde CAS No. 16805-16-6

5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde

Cat. No. B8773987
M. Wt: 192.25 g/mol
InChI Key: FYLPWKQYIWXARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06380400B1

Procedure details

Chlorobenzene (100 mL) and 2-tert-butyl-5-methylphenol (20.6 gm, 125 mmol) were combined and the mixture stirred and cooled to 5° C. Titanium tetrachloride (27.5 mL) and dichloromethyl methyl ether (19 mL, 210 mmol) were added separately and simultaneously over 45 minutes while holding the reaction temperature between 4 and 7° C. The resulting mixture was stirred at 0-5° C. for 3 hours. Water (100 mL) was cautiously added over 18 minutes to the reaction mixture while holding the temperature below 14° C. The mixture was extracted with ethyl acetate (200 mL) and the resulting organic layer was extracted with 12% hydrochloric acid (2×75 mL). The combined aqueous acid layers were diluted with water (50 mL) and back extracted with ethyl acetate (100 mL). This extract was combined with the first ethyl acetate extract and the whole extracted with 15% KOH (3×100 mL). The KOH extracts were combined and the pH adjusted to 3 with 37% hydrochloric acid (62.8 gm). The resulting mixture was extracted with 1:1 ethyl acetate/toluene (2×150 mL). These organic extracts were combined and back extracted with water (2×50 mL) and the organic solution concentrated to approximately 75 mL. 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde seed crystals were added and the mixture stirred and cooled to 25° C. The mixture was filtered and the product washed with toluene (30 mL) and vacuum dried at 40° C. to give 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (1): 15 g (78 mmol, 62%): mp: 168-170° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
27.5 mL
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1.[C:8]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=1[OH:19])([CH3:11])([CH3:10])[CH3:9].[CH3:20][O:21]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.O>[C:8]([C:12]1[C:13]([OH:19])=[CH:14][C:15]([CH3:18])=[C:16]([CH:17]=1)[CH:20]=[O:21])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C)O
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
27.5 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature between 4 and 7° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0-5° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the temperature below 14° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting organic layer was extracted with 12% hydrochloric acid (2×75 mL)
ADDITION
Type
ADDITION
Details
The combined aqueous acid layers were diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
the whole extracted with 15% KOH (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 1:1 ethyl acetate/toluene (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with water (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution concentrated to approximately 75 mL
ADDITION
Type
ADDITION
Details
5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde seed crystals were added
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product washed with toluene (30 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.